
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine, also known as 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, 2C-B has also shown potential in scientific research due to its unique chemical structure and properties.
作用機序
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has moderate affinity for the 5-HT2B and 5-HT2C receptors. Activation of the 5-HT2A receptor by 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine leads to an increase in serotonin release and a cascade of downstream effects that ultimately result in the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine are not fully understood, but it is known to cause changes in perception, mood, and cognition. It has been reported to induce euphoria, visual and auditory hallucinations, and altered sensory experiences. It may also cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine in lab experiments is its ability to selectively target the serotonin system. This makes it a useful tool for studying the role of serotonin in various psychiatric disorders. However, its psychoactive effects also make it difficult to use in certain types of experiments, as it may influence the behavior of study participants and confound results.
将来の方向性
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine can induce a state of heightened empathy and emotional openness, which may be beneficial in psychotherapy settings. Another area of interest is its potential as a tool for studying the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects and potential applications of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine in scientific research.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with indole-3-carboxaldehyde to produce 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine. The synthesis of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine requires advanced knowledge of organic chemistry and should only be attempted by trained professionals in a controlled laboratory setting.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine has shown potential in scientific research as a tool to study the serotonin system in the brain. Its chemical structure is similar to that of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By studying the effects of 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine on the serotonin system, researchers hope to gain insight into the underlying mechanisms of various psychiatric disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-8-13(11-5-6-16-17(7-11)21-10-20-16)14-9-19-15-4-2-1-3-12(14)15/h1-7,9,13,19H,8,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOJIBKVAHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CN)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)
![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)
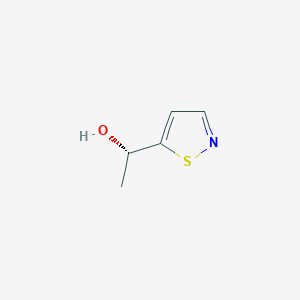
![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)

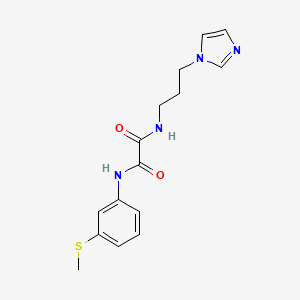
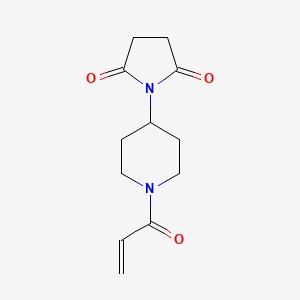
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)
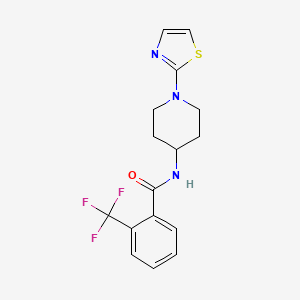
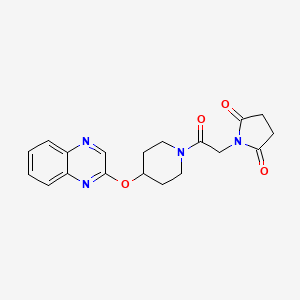
![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)